molecular formula C12H20N4O2 B3730862 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone

5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone

Numéro de catalogue B3730862
Poids moléculaire: 252.31 g/mol
Clé InChI: IZZNLOCGLGQXER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). The compound has shown promising results in preclinical studies for the treatment of various autoimmune diseases and cancers.

Mécanisme D'action

The mechanism of action of 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone involves the inhibition of the protein kinase BTK. BTK plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK results in the suppression of B cell activation and antibody production, which can be beneficial in the treatment of autoimmune diseases and certain types of cancers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone have been extensively studied. The compound has been shown to effectively inhibit BTK activity in vitro and in vivo. In preclinical studies, the compound has also been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its potency and specificity for BTK inhibition. The compound has also been shown to have good oral bioavailability and pharmacokinetic properties. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in preclinical and clinical studies.

Orientations Futures

There are several future directions for the research and development of 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone. One potential direction is the further optimization of the compound to improve its potency and selectivity for BTK inhibition. Another direction is the evaluation of the compound in clinical trials for the treatment of autoimmune diseases and certain types of cancers. Additionally, the compound could be used in combination with other therapies to improve treatment efficacy and reduce toxicity.

Applications De Recherche Scientifique

5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. The compound has also shown potential as a treatment for certain types of cancers such as lymphoma and leukemia.

Propriétés

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-9-10(3-8-17)11(18)14-12(13-9)16-6-4-15(2)5-7-16/h17H,3-8H2,1-2H3,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZNLOCGLGQXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-hydroxyethyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
Reactant of Route 2
Reactant of Route 2
5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
Reactant of Route 3
Reactant of Route 3
5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
Reactant of Route 4
5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
Reactant of Route 5
5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
Reactant of Route 6
Reactant of Route 6
5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.